molecular formula C14H23BN2O2 B1400526 N,N-Dimethyl-1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-YL)methanamine CAS No. 919347-18-5

N,N-Dimethyl-1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-YL)methanamine

Cat. No.: B1400526
CAS No.: 919347-18-5
M. Wt: 262.16 g/mol
InChI Key: VPGWNGOZKQDBEB-UHFFFAOYSA-N
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Description

N,N-Dimethyl-1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanamine is a boronic ester-containing compound featuring a pyridine core substituted at the 3-position with a dimethylaminomethyl group and at the 5-position with a pinacol boronate moiety. This structure is pivotal in Suzuki-Miyaura cross-coupling reactions, a cornerstone in pharmaceutical synthesis for constructing biaryl systems . The dimethylamino group enhances solubility in polar solvents, while the boronic ester enables versatile reactivity for radiofluorination or functionalization, particularly in positron emission tomography (PET) tracer development for metabolic pathway imaging .

Properties

IUPAC Name

N,N-dimethyl-1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23BN2O2/c1-13(2)14(3,4)19-15(18-13)12-7-11(8-16-9-12)10-17(5)6/h7-9H,10H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPGWNGOZKQDBEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601131498
Record name N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinemethanamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

919347-18-5
Record name N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=919347-18-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601131498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N,N-Dimethyl-1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-YL)methanamine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of the dioxaborolane moiety suggests possible applications in drug discovery, particularly in targeting specific biological pathways.

  • Molecular Formula : C14H23BN2O2
  • CAS Number : 919347-18-5
  • Molecular Weight : 261.17 g/mol
  • Structure : The compound features a pyridine ring substituted with a dioxaborolane group, which may enhance its interaction with biological targets.

Anticancer Potential

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Inhibition of Cell Proliferation : Studies have shown that related compounds can inhibit the proliferation of various cancer cell lines with IC50 values ranging from 0.126 μM to 17.02 μM across different studies .
CompoundCell LineIC50 (μM)Reference
Compound AMDA-MB-231 (TNBC)0.126
Compound BMCF7 (Breast Cancer)17.02

The mechanism by which these compounds exert their anticancer effects often involves:

  • Targeting Specific Kinases : Some derivatives have been shown to inhibit kinases associated with cell proliferation and survival pathways.
  • Inducing Apoptosis : Evidence suggests that these compounds can induce apoptosis in cancer cells, enhancing their potential as therapeutic agents .

Safety and Toxicity

Safety profiles of similar compounds have been assessed through subacute toxicity studies in animal models. For example:

  • Oral Administration : A related compound demonstrated a favorable safety profile at doses up to 40 mg/kg without significant adverse effects .

Case Study 1: In Vivo Efficacy

A study involving a mouse model of breast cancer showed that treatment with a structurally similar compound resulted in a more than 2-log reduction in viral load and improved survival rates after lethal infection challenges. This indicates potential for both antiviral and anticancer applications .

Case Study 2: Selectivity Index

In comparative studies against standard chemotherapeutics like 5-Fluorouracil, certain derivatives exhibited a higher selectivity index for cancer cells over normal cells, suggesting their potential for targeted therapy with reduced side effects .

Scientific Research Applications

Medicinal Chemistry

Antimalarial Activity
One of the prominent applications of this compound is in the development of antimalarial agents. Research indicates that derivatives of pyrimidines with dioxaborolane substituents exhibit promising activity against Plasmodium falciparum, the causative agent of malaria. The optimization of these compounds has led to enhanced efficacy and rapid action against malaria parasites .

Targeted Drug Delivery
The boron-containing moiety in the compound can facilitate targeted drug delivery systems. Boron compounds are known for their ability to interact with biological systems selectively. This property is being explored to develop drug conjugates that can deliver therapeutic agents directly to cancer cells while minimizing side effects on healthy tissues .

Materials Science

Synthesis of Functional Polymers
The compound's unique structure allows it to be used as a building block for synthesizing functional polymers. These polymers can possess tailored properties such as increased thermal stability and enhanced mechanical strength. The incorporation of dioxaborolane units into polymer matrices has been shown to improve their performance in various applications, including coatings and composites .

Nanomaterials Development
Research has also focused on using this compound in the synthesis of nanomaterials. Its ability to form stable complexes with metals makes it suitable for creating metal-organic frameworks (MOFs) that can be utilized in catalysis and gas storage applications .

Biochemical Applications

Enzyme Inhibition Studies
The compound has been investigated for its potential as an enzyme inhibitor. Its structural features allow it to interact with active sites of various enzymes, providing insights into enzyme mechanisms and aiding in the design of new inhibitors for therapeutic purposes .

Fluorescent Probes
Due to its boron content and specific molecular structure, N,N-Dimethyl-1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-YL)methanamine can serve as a fluorescent probe in biochemical assays. Such probes are essential for visualizing cellular processes and studying interactions within biological systems .

Summary Table of Applications

Application Area Specific Use Remarks
Medicinal ChemistryAntimalarial agentsEffective against Plasmodium falciparum
Targeted drug deliverySelective interaction with cancer cells
Materials ScienceSynthesis of functional polymersEnhanced thermal stability
Nanomaterials developmentSuitable for catalysis and gas storage
Biochemical ApplicationsEnzyme inhibition studiesInsights into enzyme mechanisms
Fluorescent probesVisualization of cellular processes

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Core Aromatic Ring Variations

Pyridine vs. Indole Derivatives
  • Compound 4 () :
    N,N-Dimethyl-1-[1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-3-yl]methanamine replaces the pyridine ring with an indole system.
    • Key Differences :
  • Steric Environment : The indole’s bulkier structure increases steric hindrance, reducing accessibility for catalytic sites in palladium-mediated reactions.
  • Applications : Indole derivatives are often prioritized in serotonin pathway PET tracers due to structural mimicry of tryptophan metabolites .
Pyridine vs. Phenyl Derivatives
  • N,N-Dimethyl-1-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine () :
    Substitution of pyridine with a phenyl ring eliminates the nitrogen’s electron-withdrawing effect.
    • Impact :
  • Reduced Reactivity : The absence of pyridine’s electron-deficient ring decreases boronic ester activation, requiring harsher reaction conditions for Suzuki couplings.
  • Solubility : Lower polarity compared to pyridine analogs may limit aqueous solubility.

Substituent Position and Functional Group Variations

Boronic Ester Position on Pyridine
  • N,3-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinamine () :
    Features an additional methyl group at the 3-position and an amine at the 2-position.
    • Effects :
  • Steric Hindrance : Methyl substitution at the 3-position may hinder catalyst access.
Dimethylamino vs. Sulfonamide/Pivalamide Groups
  • N-(5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pivalamide (): Replaces the dimethylamino group with a bulky pivalamide. Implications:
  • Reduced Reactivity : Steric bulk impedes boronic ester participation in coupling.
  • Metabolic Stability : The tert-butyl group may enhance resistance to enzymatic degradation.

  • Sulfonamide Derivatives () :
    Compounds like N-(2-methoxy-5-(dioxaborolan-2-yl)pyridin-3-yl)benzenesulfonamide introduce hydrogen-bonding sulfonamide groups.

    • Advantages : Improved target binding affinity in enzyme inhibition applications (e.g., kinase inhibitors) .

Pharmacological and Physicochemical Properties

Property Target Compound Indole Analog (Compound 4) Phenyl Analog () Pivalamide Derivative ()
Molecular Formula C15H24BNO2 C19H28BN3O2 C15H24BNO2 C18H28BN2O3
Molecular Weight 261.17 g/mol 341.26 g/mol 261.17 g/mol 325.24 g/mol
Boronic Reactivity High (pyridine activation) Moderate (indole) Low (phenyl) Low (steric hindrance)
Solubility Moderate (dimethylamino) Low (indole hydrophobicity) Low Very low (pivalamide bulk)
Primary Application PET Tracers Tryptophan metabolism Intermediate synthesis Stable bioconjugates

Q & A

Q. What are the standard synthetic routes for preparing N,N-Dimethyl-1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanamine?

  • Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling, leveraging the boronic ester moiety. A representative protocol involves:

Borylation : Reacting a halogenated pyridine derivative (e.g., 5-bromo-3-pyridinylmethanamine) with bis(pinacolato)diboron (B₂Pin₂) using a palladium catalyst (e.g., Pd(dppf)Cl₂) and potassium acetate in anhydrous DMF at 90°C .

Amine Functionalization : Introducing dimethylamine via reductive amination using formaldehyde and dimethylamine in methanol, followed by pH adjustment and extraction .

  • Key Reagents :
StepReagents/ConditionsYieldReference
1Pd(dppf)Cl₂, B₂Pin₂, DMF, 90°C~70%
2HCHO, Me₂NH, MeOH, pH 10~65%

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Confirms substitution patterns (e.g., pyridyl protons at δ 8.5–7.5 ppm, boronic ester methyl groups at δ 1.3 ppm) .
  • ESI-MS : Validates molecular weight (e.g., [M+H]⁺ peak matching calculated mass) .
  • IR Spectroscopy : Identifies B-O stretches (~1350 cm⁻¹) and amine N-H bends (~1600 cm⁻¹) .

Q. What are the primary applications of this compound in organic synthesis?

  • Methodological Answer :
  • Suzuki-Miyaura Coupling : Forms biaryl structures for drug intermediates (e.g., antimalarial quinolones) .
  • Boronic Ester Transposition : Serves as a stable boron source for functionalizing heterocycles in medicinal chemistry .

Advanced Questions

Q. How can catalytic systems be optimized for efficient cross-coupling using this boronic ester?

  • Methodological Answer :
  • Catalyst Selection : PdCl₂(dppf) enhances coupling efficiency with electron-deficient aryl halides due to its electron-rich ligand system .
  • Solvent/Base Optimization : Use THF/water mixtures with K₂CO₃ to balance solubility and reaction rate .
  • Temperature Control : Microwave-assisted heating (90–120°C) reduces side reactions and improves yields .
  • Example Optimization Table :
ParameterOptimal ConditionEffectReference
CatalystPdCl₂(dppf)95% conversion
BaseK₂CO₃Minimizes hydrolysis

Q. What strategies mitigate hydrolysis of the dioxaborolane group during synthesis?

  • Methodological Answer :
  • Inert Atmosphere : Conduct reactions under N₂/Ar to prevent moisture ingress .
  • Dry Solvents : Use molecular sieves or pre-dried THF/DMF .
  • Low-Temperature Storage : Store at –20°C in sealed containers with desiccants .

Q. How do electronic effects of the pyridine substituent influence the reactivity of the boronic ester?

  • Methodological Answer :
  • Electron-Withdrawing Effects : Pyridine’s nitrogen reduces electron density at boron, enhancing electrophilicity and coupling rates .
  • Hammett Analysis : Substituents at the pyridine 3-position modulate reactivity (σₚ values predict rate trends) .
  • DFT Calculations : Frontier molecular orbital (FMO) analysis reveals boron’s LUMO energy correlates with cross-coupling efficiency .

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :
  • DFT Studies : Calculate activation barriers for transmetallation steps using Gaussian or ORCA software .
  • Molecular Dynamics (MD) : Simulate solvent effects on catalyst-substrate interactions .
  • Table of Computational Parameters :
ParameterToolOutcomeReference
FMO EnergyGaussianLUMO = –1.8 eV
Solvation EnergyMDΔG(solv) = –15 kcal/mol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-Dimethyl-1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-YL)methanamine
Reactant of Route 2
Reactant of Route 2
N,N-Dimethyl-1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-YL)methanamine

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